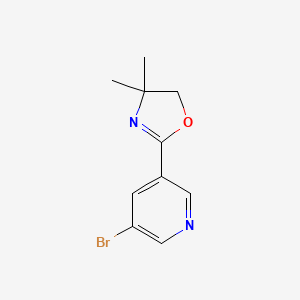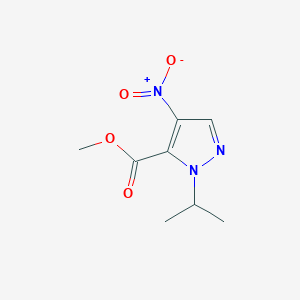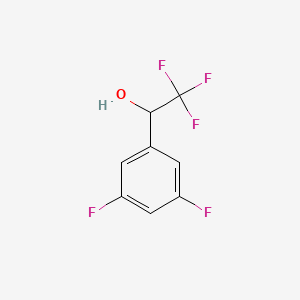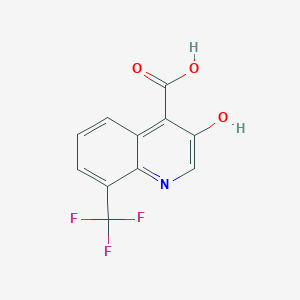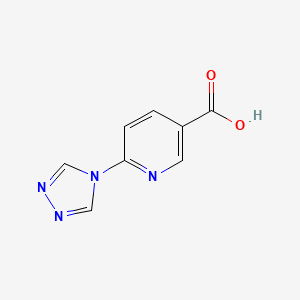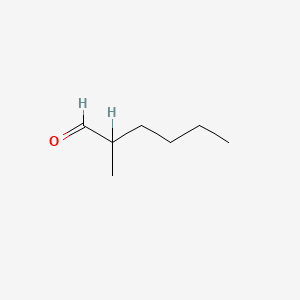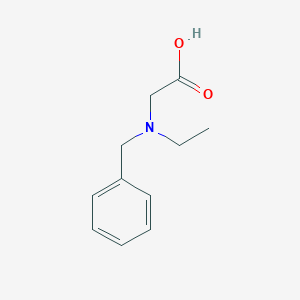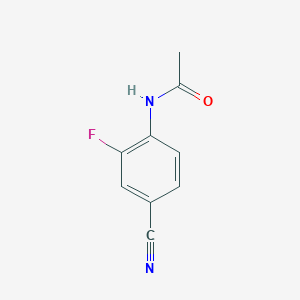
N-(4-氰基-2-氟苯基)乙酰胺
描述
N-(4-Cyano-2-fluorophenyl)acetamide, also known as CFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 195.19 g/mol.
科学研究应用
合成与表征
N-(4-氰基-2-氟苯基)乙酰胺的主要应用之一是在新型化合物的合成中。杨曼丽(2008 年)以 3-氟-4-氰基苯酚为主要化合物,展示了多种新型化合物的合成。这些新型化合物通过元素分析、红外光谱和 1H 核磁共振表征 (杨曼丽,2008 年)。
在杀虫剂开发中的潜力
N-芳基-2,4-二氯苯氧基乙酰胺的衍生物,包括 N-(4-氟苯基)-2-(2,4-二氯苯氧基)乙酰胺,已显示出作为杀虫剂的潜力。E. Olszewska、S. Pikus 和 B. Tarasiuk(2008 年)通过 X 射线粉末衍射对这些化合物进行了表征,强调了它们在害虫控制中的潜力 (E. Olszewska 等人,2008 年)。
免疫调节作用
N-(4-[(4-氟苯基)磺酰基]苯基)乙酰胺 (CL 259, 763) 在免疫调节中显示出前景。B. S. Wang 等人(1988 年、2004 年)的研究揭示了它增强对弱抗原免疫反应和恢复免疫功能低下动物同种反应性的能力。这表明它在增强对肿瘤和其他疾病的免疫反应中具有潜在用途 (B. S. Wang 等人,1988 年) (B. S. Wang 等人,2004 年)。
作为杂环合成中的结构单元
Moustafa A. Gouda(2014 年)讨论了使用 2-氰基-N-(4-磺酰胺基苯基)乙酰胺(一种衍生物)作为合成多官能杂环化合物的结构单元。这突出了其在复杂有机化合物合成中的作用 (Moustafa A. Gouda,2014 年)。
抗菌应用
N-(4-氟苯基)-2-(5-(2-氟苯基)-4-(4-氟苯基)-4H-1,2,4-三唑-3-基硫代)乙酰胺及其衍生物已被评估其抗菌活性。N. S. Arutyunyan 等人(2013 年)发现一些衍生物具有很高的抗菌活性,表明其在开发新型抗菌药物中具有潜力 (N. S. Arutyunyan 等人,2013 年)。
抗疟疾特性
在寻找抗疟疾药物的过程中,M. Mphahlele 等人(2017 年)合成了新型 N-((2,5-二芳基-3-三氟乙酰基)-1H-吲ol-7-基)乙酰胺并对其进行了评估。他们发现一些化合物在体外表现出潜在的抗疟疾特性,表明其在疟疾治疗中具有作用 (M. Mphahlele 等人,2017 年)。
属性
IUPAC Name |
N-(4-cyano-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQKBNJSMFICEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462938 | |
| Record name | Acetamide, N-(4-cyano-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyano-2-fluorophenyl)acetamide | |
CAS RN |
93129-68-1 | |
| Record name | Acetamide, N-(4-cyano-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3058874.png)
![4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B3058876.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,6-dimethoxybenzamide](/img/structure/B3058877.png)
